calcium;(2S)-1-[(2S)-3-[(2R)-2-(cyclohexanecarbonylamino)propanoyl]sulfanyl-2-methylpropanoyl]pyrrolidine-2-carboxylate
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Overview
Description
Calcium;(2S)-1-[(2S)-3-[(2R)-2-(cyclohexanecarbonylamino)propanoyl]sulfanyl-2-methylpropanoyl]pyrrolidine-2-carboxylate is a complex organic compound that features a calcium ion coordinated with a chiral pyrrolidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium;(2S)-1-[(2S)-3-[(2R)-2-(cyclohexanecarbonylamino)propanoyl]sulfanyl-2-methylpropanoyl]pyrrolidine-2-carboxylate typically involves multiple steps:
Formation of the Pyrrolidine Core: The pyrrolidine ring can be synthesized via cyclization reactions involving appropriate precursors.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through thiolation reactions.
Attachment of the Cyclohexanecarbonylamino Group: This step involves amide bond formation using cyclohexanecarbonyl chloride and an appropriate amine.
Coordination with Calcium: The final step involves the coordination of the synthesized organic molecule with calcium ions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.
Substitution: Various substitution reactions can occur, especially at the amide and sulfanyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Halogenated derivatives, substituted amides or thiols.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Drug Development: Investigated for its potential therapeutic properties.
Medicine
Pharmacology: Studied for its effects on biological systems, including potential as a drug candidate.
Diagnostics: May be used in diagnostic assays due to its unique chemical properties.
Industry
Material Science:
Agriculture: Could be used in the formulation of agrochemicals.
Mechanism of Action
The mechanism of action of calcium;(2S)-1-[(2S)-3-[(2R)-2-(cyclohexanecarbonylamino)propanoyl]sulfanyl-2-methylpropanoyl]pyrrolidine-2-carboxylate would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Calcium Pyrrolidine Carboxylates: Compounds with similar pyrrolidine and calcium coordination.
Cyclohexanecarbonylamino Derivatives: Compounds featuring the cyclohexanecarbonylamino group.
Sulfanyl-Substituted Compounds: Molecules with similar sulfanyl substitutions.
Uniqueness
The uniqueness of calcium;(2S)-1-[(2S)-3-[(2R)-2-(cyclohexanecarbonylamino)propanoyl]sulfanyl-2-methylpropanoyl]pyrrolidine-2-carboxylate lies in its specific combination of functional groups and chiral centers, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C38H58CaN4O10S2 |
---|---|
Molecular Weight |
835.1 g/mol |
IUPAC Name |
calcium;(2S)-1-[(2S)-3-[(2R)-2-(cyclohexanecarbonylamino)propanoyl]sulfanyl-2-methylpropanoyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/2C19H30N2O5S.Ca/c2*1-12(17(23)21-10-6-9-15(21)18(24)25)11-27-19(26)13(2)20-16(22)14-7-4-3-5-8-14;/h2*12-15H,3-11H2,1-2H3,(H,20,22)(H,24,25);/q;;+2/p-2/t2*12-,13-,15+;/m11./s1 |
InChI Key |
CUZMQPZYCDIHQL-VCTVXEGHSA-L |
Isomeric SMILES |
C[C@H](CSC(=O)[C@@H](C)NC(=O)C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)[O-].C[C@H](CSC(=O)[C@@H](C)NC(=O)C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)[O-].[Ca+2] |
Canonical SMILES |
CC(CSC(=O)C(C)NC(=O)C1CCCCC1)C(=O)N2CCCC2C(=O)[O-].CC(CSC(=O)C(C)NC(=O)C1CCCCC1)C(=O)N2CCCC2C(=O)[O-].[Ca+2] |
Origin of Product |
United States |
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